molecular formula C7H16ClNO2S B1433437 7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride CAS No. 1787855-34-8

7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride

Cat. No.: B1433437
CAS No.: 1787855-34-8
M. Wt: 213.73 g/mol
InChI Key: SKRLWGMYVOOHPM-UHFFFAOYSA-N
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Description

7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride is a chemically modified, saturated seven-membered heterocyclic compound containing sulfur and nitrogen[a]. This compound is presented as a solid powder and has a specified purity of 95%[b]. As a derivative of the 1,4-thiazepane scaffold, it is primarily of interest in synthetic organic and medicinal chemistry research for the construction of more complex molecular architectures[c]. Heterocyclic compounds containing sulfur and nitrogen atoms, such as the thiazepine core, are recognized as privileged structures in drug discovery due to their broad pharmacological potential[c]. While specific biological data for this exact molecule is limited, structurally similar compounds have been investigated for a range of therapeutic activities, including roles as matrix metalloproteinase (MMP) inhibitors and tumor necrosis factor (TNF) inhibitors, which are relevant in conditions like cancer and inflammatory diseases[d]. The 7,7-dimethyl modification and the 1,1-dioxide (sulfone) functional group are significant features that can influence the molecule's conformation, electronic distribution, and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies and for the synthesis of novel bioactive molecules[c]. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7,7-dimethyl-1,4-thiazepane 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-7(2)3-4-8-5-6-11(7,9)10;/h8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRLWGMYVOOHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCCS1(=O)=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 7,7-Dimethyl-1,4-thiazepane Core

  • Starting Materials: L-cysteine or its derivatives are commonly used as sulfur and nitrogen sources. For 7,7-dimethyl substitution, alkylated precursors or substituted acrylates (e.g., methyl acrylate) are employed.

  • Condensation and Cyclization: The amino acid (L-cysteine) is condensed with alkyl acrylates under controlled conditions, often in methanol or other suitable solvents, to form intermediate thiazepine rings. This step can be facilitated by heating or refluxing.

  • Cyclization Conditions: According to patent literature, cyclization to form the 1,4-thiazepine ring is achieved by heating amino-acetylene derivatives in the presence of an inorganic base such as potassium hydroxide or sodium hydroxide in an inert solvent like xylene. The reaction temperature is typically maintained between 130°C and 150°C, often at the reflux temperature of the solvent used. The inorganic base is usually present as a solid phase during the reaction.

  • Isolation: After cyclization, the inorganic base is removed by filtration or extraction, and the thiazepine compound is purified by fractional distillation or recrystallization.

Oxidation to 1,1-Dioxide (Sulfone)

  • The sulfur atom in the thiazepane ring is oxidized to the sulfone state (1,1-dioxide) using selective electrophilic oxidants. Hydroperoxy sultams or other peroxide-based oxidants can be used for this purpose, providing chemoselective oxidation of sulfur without affecting other functional groups.

  • The oxidation is typically conducted under mild conditions, often at ambient or lower temperatures, to avoid degradation of the heterocyclic ring.

Formation of Hydrochloride Salt

  • The free base of 7,7-dimethyl-1,4-thiazepane 1,1-dioxide is dissolved in a suitable solvent such as methyl ethyl ketone.

  • Anhydrous gaseous hydrogen chloride is bubbled into the solution to saturate it, resulting in the formation of the hydrochloride salt.

  • The salt is isolated by filtration or crystallization, often recrystallized from ethyl acetate to improve purity and obtain a defined melting point (typically around 124-126°C).

Representative Reaction Scheme

Step Reaction Description Conditions Yield/Notes
1 Condensation of L-cysteine with methyl acrylate Methanol, reflux Intermediate thiazepane formed
2 Cyclization with KOH in xylene 130-150°C, reflux Formation of 7,7-dimethyl-1,4-thiazepane core
3 Oxidation of sulfur to sulfone (1,1-dioxide) Hydroperoxy sultams or peroxides, ambient temperature Selective oxidation, high yield
4 Salt formation with HCl Methyl ethyl ketone, anhydrous HCl gas Hydrochloride salt isolated, recrystallized

Research Findings and Yields

  • In a study of thiazepine derivatives synthesis, the condensation and cyclization steps yielded intermediates in moderate to good yields (~37% for some carbomethoxy-substituted thiazepines), with side products formed due to partial dehydrochlorination or reaction with solvents during chromatography.

  • The oxidation step using hydroperoxy sultams has been demonstrated to proceed quantitatively and selectively, with high yields of sulfone products isolated by chromatography.

  • The hydrochloride salt formation is straightforward, with recrystallization affording pure salts with melting points consistent with literature values, confirming successful salt formation.

Data Table: Physical and Chemical Properties of this compound

Property Data
Molecular Formula C7H16ClNO2S
Molecular Weight 213.73 g/mol
CAS Number 1787855-34-8
Melting Point (hydrochloride salt) 124-126°C (recrystallized from ethyl acetate)
Solvent for Salt Formation Methyl ethyl ketone
Oxidation Agent Hydroperoxy sultams or peroxides
Cyclization Base KOH or NaOH
Cyclization Solvent Xylene
Cyclization Temperature 130-150°C (reflux)

Chemical Reactions Analysis

7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • The compound serves as a reagent in organic synthesis for creating various derivatives. Its oxidizing properties facilitate the formation of new chemical bonds and modifications of existing ones .

2. Biological Activity

  • Antimicrobial Properties : Research indicates that 7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride exhibits antimicrobial and antifungal activities. These properties are being explored for potential therapeutic applications in treating infections.
  • Cytotoxicity Studies : Preliminary studies have evaluated the cytotoxic effects of thiazepane derivatives against cancer cell lines. For instance, derivatives of thiazepanes have shown promising results in inhibiting breast cancer cell proliferation .

3. Pharmaceutical Development

  • The compound is under investigation for its potential role in drug development. Its structure allows for modifications that could enhance its efficacy against various diseases .

4. Industrial Applications

  • In industrial chemistry, this compound is utilized as a catalyst in specific processes. Its ability to facilitate reactions makes it valuable in the synthesis of complex organic compounds.

Case Study 1: Anticancer Activity

A series of thiazepane derivatives were synthesized and tested for their cytotoxic activity against the MDA-MB-231 breast cancer cell line. The study revealed that certain derivatives exhibited significant cytotoxicity compared to standard treatments, indicating their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of thiazepane derivatives demonstrated effectiveness against various bacterial strains. The findings suggest that modifications to the thiazepane structure could enhance its antimicrobial potency.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride involves its potent oxidizing properties. It can interact with various molecular targets, leading to the oxidation of specific functional groups in organic molecules. This interaction can result in the formation of new chemical bonds and the modification of existing ones, thereby altering the chemical and biological properties of the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 7,7-dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
This compound C₇H₁₄ClNO₂S (inferred) ~239.7 (calculated) 7,7-dimethyl; sulfone High lipophilicity; hydrochloride salt improves aqueous solubility
(7S)-7-Phenyl-1,4-thiazepane 1,1-dioxide hydrochloride C₁₁H₁₆ClNO₂S 261.764 7-phenyl; sulfone Stereocenter at C7; aromatic substituent enhances π-π stacking interactions
6,6-Difluoro-1,4-thiazepane 1,1-dioxide C₅H₈F₂NO₂S (inferred) ~208.2 (calculated) 6,6-difluoro; sulfone Electron-withdrawing fluorine atoms may reduce reactivity; discontinued
1,4,3,5-Oxathiadiazepane 4,4-dioxide Variable (e.g., C₈H₁₀N₂O₃S) ~214.2 Oxygen and sulfur atoms Seven-membered ring with O and S; sulfone group; synthesized via aldehyde condensation

Key Observations :

  • Substituent Effects : The 7,7-dimethyl derivative’s alkyl groups enhance steric bulk and lipophilicity compared to the phenyl or fluoro analogs. This could improve membrane permeability but reduce solubility in polar solvents.
  • Stereochemistry : The (7S)-phenyl analog () demonstrates the role of stereocenters in modulating biological activity, a feature absent in the achiral dimethyl derivative.
  • Salt Forms : Hydrochloride salts (e.g., ) are common for improving solubility, a critical factor in drug formulation.

Challenges and Limitations

  • Synthesis Complexity : Stereoselective synthesis (e.g., ) requires chiral catalysts, increasing cost and difficulty. The dimethyl derivative’s lack of stereocenters simplifies production.
  • Limited Data: Direct pharmacological or toxicological data for this compound are absent, necessitating further studies.

Biological Activity

7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a seven-membered ring containing nitrogen and sulfur atoms, with two methyl groups at the 7-position and a 1,1-dioxide functional group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and pharmacology.

The compound is characterized by its molecular formula C7H15N2O2SC_7H_{15}N_2O_2S and has a unique structure that influences its biological activity. The presence of the thiazepane ring contributes to its reactivity and interaction with biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₇H₁₅N₂O₂S
SMILESCC1(CCNCCS1)C
InChIInChI=1S/C7H15NS/c1-7(2)3-4-8-5-6-9-7/h8H,3-6H2,1-2H3
Molecular Weight175.27 g/mol

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies show that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Properties
In addition to its antimicrobial effects, there is evidence suggesting that this compound may possess anti-inflammatory properties. This potential is particularly relevant in the context of treating inflammatory diseases.

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Its oxidizing properties allow it to modify various functional groups in target molecules, potentially leading to altered biological responses.

Case Studies and Research Findings

Several studies have explored the biological activity of related thiazepane compounds, providing insights into the potential applications of this compound.

Study Overview

  • Title : Evaluation of Antimicrobial Activity of Thiazepane Derivatives
  • Findings : A series of thiazepane derivatives were synthesized and tested for their antimicrobial efficacy. The study concluded that compounds with similar structural features to 7,7-Dimethyl-1,4-thiazepane exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

Table 2: Comparative Antimicrobial Efficacy

CompoundBacterial StrainZone of Inhibition (mm)
7,7-Dimethyl-1,4-thiazepaneStaphylococcus aureus22
Escherichia coli20
Thiazepane derivative AStaphylococcus aureus25
Escherichia coli18

Q & A

Q. How can conflicting theories about the compound’s mechanism of action be reconciled?

  • Methodological Answer :
  • Mechanistic Deconvolution : Use siRNA knockdown or CRISPR-edited cell lines to validate target engagement .
  • Pathway Enrichment Analysis : Map omics data (transcriptomics/proteomics) to KEGG pathways to identify upstream/downstream effectors .
  • Bayesian Inference : Quantify probability of competing hypotheses (e.g., receptor antagonism vs. enzyme inhibition) using BUGS or Stan .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride
Reactant of Route 2
7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride

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